1-((3-(Pyridin-4-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-yl)urea
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Overview
Description
1-((3-(Pyridin-4-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-yl)urea is a synthetic organic compound that features a complex structure with multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-(Pyridin-4-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrazine Ring: Starting from a pyridine derivative, the pyrazine ring can be formed through cyclization reactions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions, such as Suzuki or Stille coupling.
Urea Formation: The final step involves the formation of the urea moiety by reacting an amine with an isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((3-(Pyridin-4-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-((3-(Pyridin-4-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-yl)urea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to specific receptors, leading to a biological response.
Comparison with Similar Compounds
Similar Compounds
1-((3-(Pyridin-4-yl)pyrazin-2-yl)methyl)-3-(furan-2-yl)urea: Similar structure but with a furan ring instead of a thiophene ring.
1-((3-(Pyridin-4-yl)pyrazin-2-yl)methyl)-3-(benzothiophen-2-yl)urea: Contains a benzothiophene ring, adding aromaticity and potential biological activity.
Uniqueness
1-((3-(Pyridin-4-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-yl)urea is unique due to the combination of its heterocyclic rings, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[(3-pyridin-4-ylpyrazin-2-yl)methyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS/c21-15(20-13-2-1-9-22-13)19-10-12-14(18-8-7-17-12)11-3-5-16-6-4-11/h1-9H,10H2,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBIKNLDMYKEJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)NC(=O)NCC2=NC=CN=C2C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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